Methyl cyclopentylphenylglycolate

Description

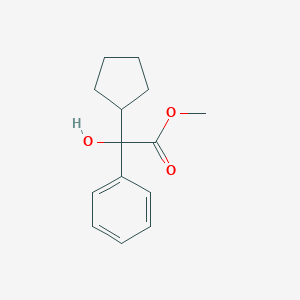

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,16H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMUSNHTKNGVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864908 | |

| Record name | Methyl cyclopentyl(hydroxy)phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19833-96-6 | |

| Record name | Methyl α-cyclopentyl-α-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cyclopentylmandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19833-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl cyclopentylphenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CYCLOPENTYLMANDELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUE5YDO74D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Cyclopentylphenylglycolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclopentylphenylglycolate, a significant organic compound, holds a pivotal role as a versatile intermediate in the synthesis of a wide array of complex molecules.[1] Its unique structural amalgamation of a phenyl ring, a cyclopentyl moiety, and an alpha-hydroxy ester functional group imparts a distinct set of chemical properties that are harnessed in diverse fields, including pharmaceuticals, agrochemicals, and materials science.[1] This technical guide provides a comprehensive exploration of the chemical properties of this compound, offering in-depth insights into its structure, reactivity, spectroscopic profile, and analytical methodologies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this compound in their respective domains.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 19833-96-6, possesses the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol .[2] Its structure features a chiral center at the carbon atom bonded to the hydroxyl, phenyl, and cyclopentyl groups, making it a chiral molecule with the potential for enantioselective synthesis and separation.

Key Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Pale oil or clear colorless to pale yellow oil | [3][4] |

| Boiling Point | 357.539 °C at 760 mmHg; 120-127 °C at 0.25 Torr | [3][4] |

| Density | 1.161 g/cm³ (predicted) | [3] |

| Flash Point | 147.746 °C | [3] |

| Refractive Index | 1.55 | [3] |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol | [3][4] |

| pKa | 12.28 ± 0.29 (Predicted) | [3] |

These properties indicate that this compound is a relatively high-boiling, non-volatile liquid at room temperature with limited solubility in common polar aprotic and protic solvents. Its high flash point suggests it is not highly flammable.

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the esterification of α-cyclopentylmandelic acid. A common laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the esterification of carboxylic acids.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-cyclopentylmandelic acid in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield α-cyclopentylmandelic acid and methanol. This reaction is fundamental to many of its applications as a synthetic intermediate.

-

Hydroxyl Group: The tertiary alcohol can undergo oxidation , although harsh conditions may be required. It can also be a site for etherification or esterification with other molecules, allowing for further functionalization.

-

Phenyl and Cyclopentyl Groups: The aromatic ring can participate in electrophilic aromatic substitution reactions, while the cyclopentyl group is generally less reactive but can undergo radical reactions under specific conditions.

The presence of these functional groups makes this compound a valuable building block for creating more complex molecules with desired biological activities or material properties.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Based on a reported spectrum, the following characteristic chemical shifts (in ppm, referenced to TMS in CDCl₃) can be expected:

-

δ 7.25-7.65 (m, 5H): Aromatic protons of the phenyl group.

-

δ 3.77 (s, 3H): Protons of the methyl ester group.

-

δ 3.74 (s, 1H): Proton of the hydroxyl group.

-

δ 2.90 (p, 1H): The methine proton of the cyclopentyl group attached to the chiral center.

-

δ 1.32-1.69 (m, 8H): Protons of the four methylene groups in the cyclopentyl ring.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies:

-

~3500 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the cyclopentyl and methyl groups.

-

~1730 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.

-

~1200-1000 cm⁻¹: C-O stretching vibrations of the ester and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 234.29), the molecular ion peak [M]⁺ would be observed at m/z 234. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31), the carboxyl group (-COOCH₃, m/z 59), and cleavage of the cyclopentyl ring.

Analytical Methodologies

The analysis of this compound, particularly in complex matrices, often requires chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the separation, identification, and quantification of this compound. Due to its chiral nature, enantioselective separation is often a key analytical challenge.

Experimental Protocol: Chiral HPLC Separation

-

Column: A chiral stationary phase (CSP) column is required. Common choices include cyclodextrin-based or polysaccharide-based columns.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection is suitable due to the presence of the phenyl chromophore. A detection wavelength in the range of 210-230 nm is generally effective.

-

Quantification: For quantitative analysis, a calibration curve should be constructed using standards of known concentration.

Diagram of the HPLC Analysis Workflow

Caption: A typical workflow for the chiral HPLC analysis of this compound.

Gas Chromatography (GC)

GC can also be employed for the analysis of this compound, particularly for assessing its purity. Derivatization of the hydroxyl group may be necessary to improve its volatility and peak shape.

Applications and Significance

The chemical properties of this compound make it a crucial precursor in several industries:

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of anticholinergic drugs like glycopyrrolate, which is used to treat conditions such as peptic ulcers and to reduce secretions during surgery.[5]

-

Agrochemicals: Its derivatives are explored for their potential as pesticides and herbicides.

-

Materials Science: The molecule can be incorporated into polymers to modify their physical and chemical properties.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[6] It may cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an invaluable intermediate in organic synthesis. A thorough understanding of its chemical properties, including its synthesis, reactivity, and analytical characterization, is paramount for its effective and safe utilization in research and development. This guide has provided a detailed overview of these aspects, intended to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. Cas 19833-96-6,this compound | lookchem [lookchem.com]

- 2. Methyl cyclopentylmandelate | C14H18O3 | CID 89233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 19833-96-6 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103694110A - Chiral resolution method of racemic alpha-cyclopentyl mandelic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl Cyclopentylphenylglycolate (CAS: 19833-96-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cyclopentylphenylglycolate, registered under CAS number 19833-96-6, is a pivotal chemical intermediate, most notably in the synthesis of the anticholinergic drug, Glycopyrrolate. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and analytical characterization methods. Furthermore, it delves into its significant role in drug discovery and development, primarily as a precursor, and discusses its toxicological profile based on available data. This document is intended to be a valuable resource for scientists and researchers engaged in organic synthesis, medicinal chemistry, and pharmaceutical development, offering both foundational knowledge and practical insights into the handling and application of this versatile molecule.

Introduction

This compound, also known as Methyl α-Cyclopentylmandelate, is an ester of mandelic acid characterized by the presence of a cyclopentyl group attached to the α-carbon.[1][2][3] Its chemical structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The primary and most well-documented application of this compound is as a key starting material in the manufacturing of Glycopyrrolate, a quaternary ammonium muscarinic antagonist.[4] Understanding the properties and synthesis of this compound is therefore crucial for the efficient and safe production of this important therapeutic agent. This guide aims to consolidate the available technical information on this compound, providing a detailed resource for professionals in the field.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19833-96-6 | [1][2][5] |

| Molecular Formula | C₁₄H₁₈O₃ | [1][2][3] |

| Molecular Weight | 234.29 g/mol | [1][3] |

| IUPAC Name | methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | [3] |

| Synonyms | Methyl α-Cyclopentylmandelate, Benzeneacetic acid, alpha-cyclopentyl-alpha-hydroxy-, methyl ester, Methyl cyclopentyl(hydroxy)phenylacetate | [1][2][3] |

| Appearance | Pale oil or clear colorless to pale yellow liquid | [1][2] |

| Boiling Point | 357.5 °C at 760 mmHg; 120-127 °C at 0.25 Torr | [1][2] |

| Density | 1.161 g/cm³ (predicted) | [1][2] |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol | [1][2] |

| Storage Temperature | Refrigerator; Sealed in dry, Room Temperature | [1][2] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The most commonly cited methods involve the esterification of α-cyclopentylmandelic acid or a Grignard reaction with a glyoxylate precursor.

Synthesis via Esterification of α-Cyclopentylmandelic Acid

This method involves the reaction of α-cyclopentylmandelic acid with an appropriate methylating agent, such as iodomethane, in the presence of a base.

Experimental Protocol:

-

Dissolve α-cyclopentylmandelic acid (1.0 equivalent) and potassium carbonate (2.5 equivalents) in N,N-dimethylformamide (DMF).

-

Slowly add iodomethane (3.0 equivalents) to the mixture at room temperature.

-

Stir the reaction mixture continuously for 2 hours at room temperature.

-

Upon completion, pour the reaction mixture into water and extract three times with hexane.[5]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[5]

Synthesis via Grignard Reaction

An alternative route involves the reaction of a cyclopentyl Grignard reagent with methyl benzoylformate.

Experimental Protocol:

-

Prepare the Grignard reagent from α-chlorocyclopentane and magnesium turnings in an anhydrous ether or tetrahydrofuran (THF) solvent.

-

Dissolve methyl benzoylformate in anhydrous ether or THF.

-

Slowly add the prepared Grignard reagent to the methyl benzoylformate solution at a controlled temperature.

-

After the reaction is complete, the crude product is worked up, which may involve hydrolysis and subsequent esterification to improve purity.[6]

Purification

The crude this compound is typically purified by silica gel column chromatography.[5] A common eluent system is a mixture of hexane and dichloromethane (e.g., 1.5:1 v/v).[5] The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. A published ¹H NMR spectrum in CDCl₃ (300 MHz) shows the following key shifts: δ 1.32-1.37 and 1.43-1.69 (m, 8H, cyclopentyl CH₂), 2.90 (p, 1H, cyclopentyl CH), 3.74 (s, 1H, OH), 3.77 (s, 3H, OCH₃), and 7.25-7.37 and 7.63-7.65 (m, 5H, phenyl).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

A broad O-H stretching band around 3400-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretching bands for the aromatic and aliphatic protons around 2800-3100 cm⁻¹.

-

A strong C=O stretching band for the ester carbonyl group around 1730-1750 cm⁻¹.

-

C-O stretching bands for the ester and alcohol functionalities in the 1000-1300 cm⁻¹ region.

-

C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 234. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and the loss of the entire ester group (-COOCH₃, m/z = 59). Alpha-cleavage adjacent to the hydroxyl and phenyl groups can also lead to characteristic fragment ions.

Role in Drug Discovery and Development

The primary significance of this compound in drug discovery lies in its role as a direct precursor to Glycopyrrolate.

Synthesis of Glycopyrrolate

Glycopyrrolate is synthesized from this compound through a two-step process:

-

Transesterification: this compound is reacted with 1-methyl-3-pyrrolidinol in the presence of a catalyst, such as sodium methoxide, to form the tertiary amine intermediate.

-

Quaternization: The resulting tertiary amine is then reacted with methyl bromide to form the quaternary ammonium salt, Glycopyrrolate.[4]

Caption: Synthetic pathway from this compound to Glycopyrrolate.

Pharmacological Context: Glycopyrrolate's Mechanism of Action

Glycopyrrolate is a peripherally acting muscarinic antagonist. It competitively blocks the action of acetylcholine at muscarinic receptors on smooth muscle, cardiac muscle, and in exocrine glands.[3][7] This antagonism leads to a reduction in salivary, bronchial, and gastric secretions, as well as bronchodilation and inhibition of vagal reflexes. Due to its quaternary ammonium structure, Glycopyrrolate has a limited ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to tertiary amine anticholinergics like atropine.

Safety and Toxicology

The safety and toxicological profile of this compound is important for its handling and for assessing the impurity profile of the final drug product.

GHS Hazard Statements: Based on aggregated data, this compound has been associated with the following GHS hazard statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation[3]

Precautionary Statements: Recommended precautionary measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment.

Stability

While specific, detailed stability studies for this compound are not extensively available in the public domain, general chemical principles and ICH guidelines on stability testing can be applied.[7][8][9] As an ester, it is susceptible to hydrolysis under both acidic and basic conditions. It should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents. For long-term storage, refrigeration is recommended.[1] Formal stability studies according to ICH guidelines would be necessary to establish a re-test period for this intermediate, evaluating its purity and degradation products under various temperature and humidity conditions.

Conclusion and Future Perspectives

This compound is a chemical intermediate of significant industrial importance, primarily due to its role in the synthesis of Glycopyrrolate. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and analytical characterization. While its primary application is well-established, the potential for this compound as a building block for other novel bioactive molecules remains an area for further exploration. Future research could focus on developing more sustainable and efficient synthetic routes, conducting comprehensive stability and toxicological studies, and investigating its utility in the synthesis of other pharmacologically active compounds. A deeper understanding of this molecule will undoubtedly contribute to advancements in pharmaceutical manufacturing and drug discovery.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. m.youtube.com [m.youtube.com]

- 7. database.ich.org [database.ich.org]

- 8. researchgate.net [researchgate.net]

- 9. Ich guideline for stability testing | PPTX [slideshare.net]

An In-Depth Technical Guide to the Physical Properties of Methyl Cyclopentylphenylglycolate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl Cyclopentylphenylglycolate

This compound, a notable organic compound, holds considerable interest within the realms of organic synthesis and materials science. As an ester derivative of cyclopentylmandelic acid, its molecular structure offers a versatile scaffold for the development of novel chemical entities. Understanding its fundamental physical properties, such as boiling point and density, is a critical prerequisite for its effective application in research and development, influencing everything from reaction kinetics and purification methodologies to formulation and material characterization. This guide provides a detailed examination of these key physical parameters, supported by established experimental protocols for their accurate determination.

Core Physical Properties of this compound

The physical state of this compound at ambient conditions is described as a pale oil, indicating it is a liquid with relatively low volatility at room temperature.[1] The quantitative physical properties are summarized in the table below.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 120-127 °C | at 0.25 Torr | [2][3] |

| 357.539 °C | at 760 mmHg | [1] | |

| Density | 1.160 ± 0.06 g/cm³ | Predicted | [2][3] |

| 1.161 g/cm³ | Not specified | [1] |

Note: The significant difference in boiling points is attributed to the vastly different pressure conditions under which they were determined. The lower boiling point at reduced pressure (vacuum) is a common characteristic of organic compounds, allowing for distillation at lower temperatures to prevent decomposition.

Experimental Determination of Physical Properties

Accurate determination of the boiling point and density of this compound is essential for its characterization and use in further applications. The following sections detail robust experimental methodologies for obtaining these values.

Boiling Point Determination via Vacuum Distillation

Given the high boiling point of this compound at atmospheric pressure, vacuum distillation is the preferred method for its purification and boiling point determination. This technique allows the substance to boil at a significantly lower temperature, thereby preventing potential thermal degradation.

Methodology:

-

Apparatus Setup: A standard simple distillation apparatus is assembled, ensuring all glassware joints are properly sealed to maintain a vacuum. A heat-resistant flask (distilling flask) is charged with the this compound sample and a few boiling chips or a magnetic stir bar to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is gradually reduced to the desired level (e.g., 0.25 Torr) and monitored with a manometer.

-

Heating: The distilling flask is gently heated using a heating mantle. The temperature is slowly increased until the liquid begins to boil.

-

Equilibrium and Measurement: As the vapor condenses on the thermometer bulb, a stable temperature reading will be observed. This equilibrium temperature, where the vapor and liquid phases are in equilibrium, is recorded as the boiling point at the measured pressure.[4][5]

-

Data Recording: It is crucial to record both the boiling temperature and the precise pressure at which the measurement was taken.[5]

References

- 1. Cas 19833-96-6,this compound | lookchem [lookchem.com]

- 2. This compound CAS#: 19833-96-6 [chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Spectroscopic Elucidation of Methyl Cyclopentylphenylglycolate: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Architecture of Methyl Cyclopentylphenylglycolate

This compound, a significant intermediate in the synthesis of various organic compounds and pharmaceuticals, possesses a unique molecular architecture that dictates its chemical behavior and potential applications.[1] Accurate and unambiguous structural confirmation is paramount for its use in drug development and scientific research. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a self-validating system, the protocols and interpretations presented herein are designed to ensure the highest degree of scientific integrity, empowering researchers to confidently identify and characterize this important molecule.

The IUPAC name for this compound is methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, and its unique identifier is CAS number 19833-96-6.[2][3] Its molecular formula is C₁₄H₁₈O₃, with a molecular weight of 234.3 g/mol .[3]

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1: Molecular structure and atom numbering of this compound.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The "Why": Causality Behind Experimental Choices

Proton NMR (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. The choice of a 300 MHz spectrometer represents a balance between resolution and accessibility for routine analysis. Higher field strengths would offer greater dispersion of signals, but 300 MHz is sufficient to resolve the key proton environments in this compound. Deuterated chloroform (CDCl₃) is selected as the solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak that does not interfere with the analyte signals.

Experimental Protocol: A Self-Validating System

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters (300 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Acquisition Time: Typically 2-3 seconds to ensure good resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is adequate for quantitative analysis of non-quaternary protons.

-

Number of Scans (ns): 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

Spectral Width: A spectral width of 10-12 ppm is appropriate to encompass all proton signals.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Data Presentation: ¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65-7.63 | multiplet | 5H | Phenyl (Ph) |

| 7.37-7.25 | multiplet | Phenyl (Ph) | |

| 3.77 | singlet | 3H | Methyl (CH₃) |

| 3.74 | singlet | 1H | Hydroxyl (OH) |

| 2.90 | pentet | 1H | Methine (CHC(OH)) |

| 1.69-1.43 | multiplet | 8H | Cyclopentyl ((CH₂)₄) |

| 1.37-1.32 | multiplet | Cyclopentyl ((CH₂)₄) |

Data obtained from a patent description.[3]

In-Depth Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a clear fingerprint of its molecular structure.

-

Aromatic Protons (7.65-7.25 ppm): The signals in the downfield region are characteristic of protons on a phenyl ring. The integration of 5H confirms the presence of a monosubstituted benzene ring. The complex multiplet pattern arises from the spin-spin coupling between the ortho, meta, and para protons.

-

Methyl Protons (3.77 ppm): The sharp singlet integrating to 3H is unequivocally assigned to the methyl protons of the ester group. Its singlet nature indicates the absence of any adjacent protons.

-

Hydroxyl Proton (3.74 ppm): The singlet at 3.74 ppm, integrating to 1H, is assigned to the hydroxyl proton. The chemical shift of hydroxyl protons can vary depending on concentration and solvent, and it often appears as a broad singlet. In this case, its sharp nature suggests minimal hydrogen bonding.

-

Methine Proton (2.90 ppm): The pentet at 2.90 ppm is assigned to the methine proton of the cyclopentyl group, which is directly attached to the chiral center. The pentet multiplicity arises from coupling to the four adjacent methylene protons on the cyclopentyl ring.

-

Cyclopentyl Protons (1.69-1.32 ppm): The complex multiplets in the upfield region, integrating to 8H, correspond to the four methylene groups of the cyclopentyl ring. The overlapping signals are due to the similar chemical environments of these protons.

Figure 2: Correlation of ¹H NMR signals with the molecular structure.

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The "Why": Deeper Structural Insights

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. Broadband proton decoupling is a standard technique applied in ¹³C NMR to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each carbon. This simplification is crucial for analyzing complex molecules.

Experimental Protocol: Optimizing for a Less Sensitive Nucleus

The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate different experimental parameters compared to ¹H NMR.

-

Sample Preparation:

-

A more concentrated sample is required, typically 50-100 mg of this compound.

-

Dissolve in ~0.7 mL of CDCl₃ with TMS as the internal standard.

-

-

Instrumental Parameters (e.g., 75 or 125 MHz Spectrometer):

-

Pulse Program: A standard ¹³C experiment with broadband proton decoupling (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): A longer delay of 2-5 seconds is often used to allow for the slower relaxation of quaternary carbons.

-

Number of Scans (ns): A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A wide spectral width of ~200-220 ppm is necessary to cover the entire range of carbon chemical shifts.

-

-

Data Processing:

-

Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction.

-

The solvent peak (CDCl₃ at ~77.16 ppm) can be used for calibration if TMS is not present or as a secondary reference.

-

Data Presentation: Predicted ¹³C NMR Spectral Data

As of the writing of this guide, a publicly available experimental ¹³C NMR spectrum for this compound was not found. However, based on established chemical shift correlations and data from similar structures, a predicted spectrum is presented below. This serves as a guide for researchers in interpreting their own experimental data.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~175 | Quaternary | Carbonyl (C=O) |

| ~140 | Quaternary | Phenyl (C-1') |

| ~128.5 | CH | Phenyl (C-3', C-5') |

| ~128.0 | CH | Phenyl (C-4') |

| ~126.0 | CH | Phenyl (C-2', C-6') |

| ~80 | Quaternary | α-Carbon (Cα) |

| ~52 | CH₃ | Methyl (OCH₃) |

| ~45 | CH | Methine (C-1'') |

| ~26 | CH₂ | Cyclopentyl (C-2'', C-5'') |

| ~24 | CH₂ | Cyclopentyl (C-3'', C-4'') |

In-Depth Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a logical framework for the carbon environments within the molecule.

-

Carbonyl Carbon (~175 ppm): The ester carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the two attached oxygen atoms.

-

Aromatic Carbons (~140-126 ppm): Six distinct signals are anticipated for the phenyl ring carbons, although some may overlap. The quaternary carbon (C-1') attached to the chiral center will be the most downfield of the aromatic signals. The other five CH carbons will appear in the typical aromatic region.

-

α-Carbon (~80 ppm): The quaternary α-carbon, bonded to the hydroxyl group, the phenyl ring, the cyclopentyl ring, and the carbonyl group, is significantly deshielded and is expected to appear around 80 ppm.

-

Methyl Carbon (~52 ppm): The methyl carbon of the ester group will resonate in the typical range for an O-methyl group.

-

Cyclopentyl Carbons (~45-24 ppm): The five carbons of the cyclopentyl ring will appear in the aliphatic region. The methine carbon (C-1'') will be the most downfield of this group due to its proximity to the chiral center. The four methylene carbons will likely appear as two distinct signals due to symmetry.

Figure 3: Predicted correlation of ¹³C NMR signals with the molecular structure.

Part 3: Infrared (IR) Spectroscopy

The "Why": Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present. For this compound, IR spectroscopy is particularly useful for confirming the presence of the hydroxyl (-OH), carbonyl (C=O), and ester (C-O) functionalities, as well as the aromatic and aliphatic C-H bonds.

Experimental Protocol: A Straightforward Approach

Acquiring an IR spectrum is a relatively simple process.

-

Sample Preparation:

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.

-

-

Instrumental Parameters (FT-IR Spectrometer):

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

A background spectrum of the empty sample compartment is first collected and automatically subtracted from the sample spectrum.

-

The resulting spectrum is displayed as percent transmittance versus wavenumber (cm⁻¹).

-

Data Presentation: IR Spectral Data

The following table summarizes the key IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3500 | Strong, Broad | O-H Stretch | Hydroxyl Group |

| ~3060, 3030 | Medium | C-H Stretch | Aromatic C-H |

| ~2960, 2870 | Strong | C-H Stretch | Aliphatic C-H (Cyclopentyl, Methyl) |

| ~1730 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1600, 1495 | Medium | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend | Aliphatic C-H |

| ~1250, 1150 | Strong | C-O Stretch | Ester C-O |

| ~730, 695 | Strong | C-H Bend | Monosubstituted Benzene |

Data obtained from the NIST Chemistry WebBook.

In-Depth Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the key functional groups in this compound.

-

O-H Stretch (~3500 cm⁻¹): The strong, broad absorption band in this region is a classic indicator of a hydroxyl group involved in hydrogen bonding.

-

C-H Stretches (~3060-2870 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring, while the strong absorptions below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic cyclopentyl and methyl groups.

-

C=O Stretch (~1730 cm⁻¹): The very strong and sharp absorption at approximately 1730 cm⁻¹ is a clear indication of the carbonyl group of the ester functionality.

-

C=C Stretches (~1600, 1495 cm⁻¹): These medium-intensity bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretches (~1250, 1150 cm⁻¹): The strong absorptions in this region are attributed to the asymmetric and symmetric stretching vibrations of the C-O bonds of the ester group.

-

C-H Bends (~730, 695 cm⁻¹): The strong out-of-plane C-H bending vibrations in this region are characteristic of a monosubstituted benzene ring.

Figure 4: Correlation of key IR absorption bands with the molecular structure.

Conclusion: A Cohesive Spectroscopic Portrait

The combined analysis of ¹H NMR, predicted ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating spectroscopic portrait of this compound. Each technique offers a unique and complementary perspective on the molecular structure, and together they allow for an unambiguous identification of this compound. This guide serves as a valuable resource for researchers, providing not only the spectral data but also the underlying principles and experimental considerations necessary for robust scientific inquiry.

References

An In-depth Technical Guide to Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, commonly known as Methyl cyclopentylphenylglycolate, is a valuable organic compound with significant applications across various scientific disciplines.[1] With the chemical formula C14H18O3, this pale oil serves as a critical building block in the synthesis of more complex molecules.[1] Its utility is particularly pronounced in the pharmaceutical, agrochemical, and materials science sectors.[1] In the pharmaceutical industry, it is a key intermediate in the development of novel therapeutic agents.[1] This guide provides a comprehensive technical overview of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, focusing on its chemical identity, properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate[2][3]

This systematic name precisely describes the molecular structure, indicating a methyl ester of an acetic acid derivative. The parent acetic acid is substituted at the alpha-carbon (position 2) with a cyclopentyl group, a hydroxyl group (-OH), and a phenyl group.

Synonyms: The compound is also known by several other names, including:

-

Benzeneacetic acid, alpha-cyclopentyl-alpha-hydroxy-, methyl ester[1][4]

-

Alpha-Cyclopentylmandelic Acid Methyl Ester[1]

CAS Number: 19833-96-6[1][2][3][5]

Physicochemical Properties: A Data-Driven Overview

Understanding the physical and chemical properties of a compound is crucial for its handling, application, and the design of synthetic routes. The table below summarizes the key properties of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate.

| Property | Value | Source |

| Molecular Formula | C14H18O3 | [1][3] |

| Molecular Weight | 234.29 g/mol | [1][3] |

| Appearance | Pale oil | [1][5] |

| Boiling Point | 357.539 °C at 760 mmHg | [1] |

| 120-127 °C at 0.25 Torr | [4][5] | |

| Density | 1.161 g/cm³ | [1] |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol | [1][4] |

| Storage | Refrigerator, sealed in dry conditions | [1][4] |

Synthesis Protocol: A Validating Experimental Workflow

The synthesis of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a critical process for its utilization. A common and effective method involves the esterification of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid. This section details a self-validating protocol, explaining the rationale behind each step.

Experimental Protocol: Esterification of 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid

Objective: To synthesize Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate with a high yield and purity.

Reactants:

-

2-Cyclopentyl-2-hydroxyphenylacetic acid (CAS: 427-49-6)[5]

-

Potassium carbonate (K2CO3)[5]

-

Iodomethane (CH3I)[5]

-

N,N-dimethylformamide (DMF)[5]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-Cyclopentyl-2-hydroxyphenylacetic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in N,N-dimethylformamide.[5]

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction. Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion which is a more potent nucleophile. An excess of the base ensures complete deprotonation.

-

-

Addition of Alkylating Agent: Slowly add iodomethane (3 equivalents) to the reaction mixture at room temperature.[5]

-

Causality: Iodomethane is the methylating agent. The slow addition helps to control the exothermic nature of the reaction. A stoichiometric excess of iodomethane drives the reaction towards completion.

-

-

Reaction Progression: Stir the reaction mixture continuously for 2 hours at room temperature.[5]

-

Causality: Continuous stirring ensures homogeneity and maximizes contact between the reactants, promoting an efficient reaction rate. The specified reaction time is based on empirical data for achieving high conversion.

-

-

Work-up and Extraction: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic phases are then combined.

-

Causality: Quenching with water removes the inorganic salts (potassium iodide and excess potassium carbonate) and DMF. Ethyl acetate is a suitable extraction solvent due to its immiscibility with water and its ability to dissolve the desired product.

-

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure.[5]

-

Causality: Anhydrous sodium sulfate is a drying agent that removes residual water from the organic phase. Concentration under reduced pressure (e.g., using a rotary evaporator) removes the volatile solvent to yield the crude product.

-

-

Purification: The crude product is purified by silica gel column chromatography using a hexane and dichloromethane solvent mixture (e.g., 1.5:1) as the eluent.[5]

-

Causality: Column chromatography is a standard purification technique that separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to the silica gel stationary phase. The choice of eluent system is critical for achieving good separation.

-

Confirmation of Structure: The structure of the purified product, methyl 2-cyclopentyl-2-hydroxyphenylacetate, is confirmed by spectroscopic methods, such as 1H NMR.[5]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: A streamlined workflow for the synthesis of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate.

Applications and Future Directions

Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a versatile intermediate with a wide range of applications.

-

Pharmaceutical Synthesis: It is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its role as a moiety in glycopyrrolate, a muscarinic antagonist used to treat conditions like peptic ulcers and to reduce salivation during anesthesia.[2] Its unique structure allows for modifications to create compounds with specific biological activities.[1]

-

Agrochemical Industry: In the agrochemical sector, this compound is utilized in the development of new pesticides and other agricultural chemicals.[1] By modifying its chemical structure, researchers can design molecules with targeted activities to control pests and diseases in crops, thereby enhancing agricultural productivity.[1]

-

Materials Science: The field of materials science also benefits from the use of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate. It can be employed to develop novel polymers and other materials with unique properties such as improved strength, flexibility, or thermal stability.[1]

Logical Relationship of Applications

The following diagram illustrates the central role of Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate as a chemical intermediate.

Caption: The diverse applications stemming from Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate.

Conclusion

Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a chemical intermediate of significant industrial and research importance. Its well-defined synthesis and versatile reactivity make it a valuable tool for chemists and material scientists. This guide has provided a detailed technical overview, from its fundamental chemical identity to its practical applications, with the aim of empowering researchers and developers in their scientific endeavors. The continued exploration of this compound and its derivatives holds promise for the advancement of medicine, agriculture, and materials science.

References

- 1. Cas 19833-96-6,this compound | lookchem [lookchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Methyl cyclopentylmandelate | C14H18O3 | CID 89233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 19833-96-6 [m.chemicalbook.com]

A Technical Guide to Methyl Cyclopentylphenylglycolate: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of Methyl Cyclopentylphenylglycolate, a key organic intermediate. It details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and describes standard analytical techniques for its characterization. Furthermore, this document explores its critical role as a precursor in the pharmaceutical industry, particularly in the synthesis of anticholinergic agents. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile molecule.

Introduction

This compound, also known as Methyl α-Cyclopentylmandelate, is a carboxylate ester characterized by a central quaternary carbon bonded to a phenyl group, a cyclopentyl group, a hydroxyl group, and a methyl ester. Its unique structure makes it a valuable building block in organic synthesis.[1] While it finds use in the synthesis of various organic compounds for materials science and agrochemicals, its most prominent application is within the pharmaceutical industry.[1] It serves as a crucial intermediate in the manufacture of several active pharmaceutical ingredients (APIs), particularly anticholinergic drugs like Glycopyrrolate. Understanding the precise properties, synthesis, and handling of this compound is paramount for ensuring the purity, efficacy, and safety of the final drug products.

Physicochemical Properties

The accurate characterization of a starting material is a foundational requirement for any synthetic workflow. The key physicochemical properties of this compound (CAS No: 19833-96-6) are summarized below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₃ | [1][2][3] |

| Molecular Weight | 234.29 g/mol | [1][2][3] |

| IUPAC Name | methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | [2] |

| Appearance | Clear colorless to pale yellow oil | [1][4] |

| Boiling Point | 357.5 °C at 760 mmHg; 120-127 °C at 0.25 Torr | [1][4] |

| Density | ~1.16 g/cm³ | [1][5] |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, Methanol | [1][4] |

| Storage | Sealed in dry, room temperature conditions or under refrigeration | [1][4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process for pharmaceutical manufacturing. A common and reliable method involves the esterification of 2-Cyclopentyl-2-hydroxyphenylacetic acid. This process is not merely a procedural step but a controlled chemical transformation where each component plays a specific role to ensure high yield and purity.

Synthetic Workflow Diagram

The following diagram illustrates the typical laboratory-scale synthesis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Esterification

This protocol is based on a standard Williamson ether synthesis-like reaction, adapted for esterification using an alkyl halide.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Cyclopentyl-2-hydroxyphenylacetic acid (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous N,N-dimethylformamide (DMF).[6]

-

Expertise & Experience: Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion. This anion is a much more effective nucleophile than the neutral carboxylic acid. DMF is chosen as the solvent because it is polar aprotic, effectively solvating the potassium cation without interfering with the nucleophile.

-

-

Reaction: Slowly add iodomethane (CH₃I, 3.0 eq) to the mixture at room temperature.[6]

-

Expertise & Experience: Iodomethane is a highly reactive methylating agent. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction with the carboxylate. The reaction is typically exothermic, so slow addition is crucial to maintain temperature control.

-

-

Monitoring: Allow the reaction to stir for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with a nonpolar organic solvent like hexane.[6]

-

Trustworthiness: This aqueous workup is a self-validating step. It serves to remove the water-soluble DMF and inorganic salts (like potassium iodide and excess potassium carbonate), leaving the desired ester product in the organic phase.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the resulting oil via silica gel column chromatography, typically using a hexane/dichloromethane or hexane/ethyl acetate gradient.[6]

-

Expertise & Experience: Silica gel chromatography separates the desired product from any unreacted starting material or byproducts based on polarity. The choice of eluent is critical for achieving good separation.

-

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of spectroscopic methods must be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum should confirm the presence of all key proton environments. Expected signals include multiplets for the cyclopentyl and phenyl protons, a singlet for the methyl ester protons (around 3.77 ppm), and a singlet for the hydroxyl proton (around 3.74 ppm).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key absorbances include a strong C=O stretch for the ester (around 1730 cm⁻¹), a broad O-H stretch for the alcohol (around 3500 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) spectrum will show a molecular ion peak (M⁺) at m/z = 234, corresponding to the molecular weight of C₁₄H₁₈O₃.[2]

Application as a Pharmaceutical Intermediate

This compound is not an active drug itself but a critical precursor for anticholinergic agents, such as Glycopyrrolate. Anticholinergics work by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the parasympathetic nervous system.

Synthetic Pathway to Glycopyrrolate

The conversion of this compound to Glycopyrrolate involves a transesterification reaction followed by quaternization of a nitrogen atom.

Caption: Synthetic pathway from intermediate to the final Glycopyrrolate API.

This final API, Glycopyrrolate, is a quaternary ammonium cation that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its applications include reducing secretions before surgery, treating peptic ulcers, and managing drooling.

Conclusion

This compound is a fundamentally important molecule whose precise chemical and physical properties are well-documented. Its synthesis, while straightforward, requires careful control over reaction conditions and rigorous purification to be suitable for pharmaceutical applications. As an indispensable building block for potent anticholinergic drugs, a thorough understanding of its chemistry, as outlined in this guide, is essential for professionals in the field of drug development and organic synthesis.

References

- 1. Cas 19833-96-6,this compound | lookchem [lookchem.com]

- 2. Methyl cyclopentylmandelate | C14H18O3 | CID 89233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (19833-96-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | CAS#:19833-96-6 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 19833-96-6 [chemicalbook.com]

An In-depth Technical Guide to the Biological Activities of Cyclopentyl-Containing Compounds

Prepared by: Gemini, Senior Application Scientist

Abstract

The cyclopentyl moiety, a five-membered carbocyclic ring, is a prevalent structural motif in a diverse array of biologically active compounds, including numerous FDA-approved drugs. Its unique conformational flexibility and lipophilic character significantly influence the pharmacokinetic and pharmacodynamic properties of parent molecules. This technical guide provides a comprehensive overview of the broad-spectrum biological activities exhibited by cyclopentyl-containing compounds. We will delve into their therapeutic applications, with a particular focus on their roles as anticancer, antiviral, anti-inflammatory, and cardiovascular agents. The underlying mechanisms of action for key compounds are elucidated, and detailed, field-proven experimental protocols for assessing their biological activities are provided. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical scaffold.

Introduction: The Cyclopentyl Moiety in Medicinal Chemistry

The incorporation of cyclic systems into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties. Among these, the cyclopentyl group offers a favorable balance of properties that make it an attractive component in drug design.

1.1 Physicochemical Properties of the Cyclopentyl Group

The cyclopentyl ring is a non-planar, flexible carbocycle that can adopt various conformations, with the "envelope" and "twist" forms being the most stable. This conformational flexibility allows cyclopentyl-containing molecules to adapt their shape to bind effectively to biological targets. Furthermore, the cyclopentyl group is lipophilic, which can enhance membrane permeability and oral bioavailability. Its compact size and three-dimensional structure can also provide steric hindrance, protecting adjacent functional groups from metabolic degradation.

1.2 Prevalence of Cyclopentyl Rings in FDA-Approved Drugs

The versatility of the cyclopentyl moiety is underscored by its presence in a wide range of FDA-approved drugs across various therapeutic areas. Notable examples include:

-

Antivirals: Abacavir and Entecavir, used in the treatment of HIV and Hepatitis B, respectively.

-

Anticancer agents: Ribociclib, a cyclin-dependent kinase inhibitor for breast cancer.

-

Glaucoma medications: Latanoprost and Travoprost, which are prostaglandin analogs.

-

Cardiovascular drugs: Iloprost, a prostacyclin analog for pulmonary hypertension.

1.3 Rationale for Incorporating Cyclopentyl Groups in Drug Design

The deliberate inclusion of a cyclopentyl group in a drug's structure is often driven by several key objectives:

-

Improved Metabolic Stability: The carbocyclic nature of the cyclopentyl ring is resistant to many common metabolic pathways, such as oxidation, that can inactivate a drug.

-

Enhanced Receptor Binding: The defined three-dimensional shape and conformational flexibility of the cyclopentyl group can lead to more precise and higher-affinity interactions with the target protein.

-

Increased Lipophilicity: By increasing the lipophilicity of a molecule, the cyclopentyl group can improve its ability to cross cell membranes and reach its intracellular target.

-

Reduced Off-Target Effects: The specific steric and electronic properties of the cyclopentyl moiety can contribute to a more selective binding profile, minimizing interactions with unintended biological targets and thereby reducing side effects.

Anticancer Activity of Cyclopentyl-Containing Compounds

Cyclopentyl-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and viral-induced malignancies.

Cyclopentyl-Containing Nucleoside Analogs

Cyclopentyl nucleoside analogs are structurally similar to natural deoxynucleosides but lack a 3'-hydroxyl group on the sugar moiety, which is replaced by a cyclopentyl ring. After intracellular phosphorylation to their active triphosphate form, they act as competitive inhibitors of viral reverse transcriptases or cellular DNA polymerases.[1][2] Their incorporation into a growing DNA chain results in the termination of DNA elongation, a critical step in both viral replication and cancer cell proliferation.[1][3]

Carbovir is a carbocyclic guanosine analog with potent activity against the Human Immunodeficiency Virus (HIV).[1][4] Its antiviral effect is attributed to the (-) enantiomer, which is efficiently phosphorylated by cellular kinases to carbovir triphosphate (CBV-TP).[2][3][5] CBV-TP then competes with the natural substrate, dGTP, for incorporation into the viral DNA by HIV reverse transcriptase, leading to chain termination.[1][2] The cytotoxicity of Carbovir is believed to be due to the inhibition of cellular DNA synthesis.[3]

This assay quantifies the ability of a test compound to inhibit the activity of a DNA polymerase.[6] The principle is based on measuring the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a synthetic DNA template-primer.[7][8]

Materials:

-

Purified DNA polymerase

-

Template-primer DNA (e.g., poly(dA)-oligo(dT))

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [α-³²P]dATP or [³H]dTTP)

-

Test compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, template-primer DNA, and dNTP mix (including the radiolabeled dNTP).

-

Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only).

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Terminate the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated dNTPs.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle.[9] Dysregulation of CDK activity is a common feature of many cancers, leading to uncontrolled cell proliferation.[10]

Ribociclib is an orally bioavailable, selective inhibitor of CDK4 and CDK6.[10][11] By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[9][12] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition of the cell cycle.[12] This leads to cell cycle arrest and a reduction in tumor growth.[12][13] Ribociclib has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in hormone receptor-positive (HR+) breast cancer.[10][13]

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Purified recombinant CDK4/6 enzyme

-

Substrate (e.g., a peptide containing the Rb phosphorylation site)

-

ATP (including [γ-³²P]ATP)

-

Test compound

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, substrate, and ATP (with a tracer amount of [γ-³²P]ATP).

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the CDK4/6 enzyme.

-

Incubate at 30°C for a specified time.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Antiviral Activity of Cyclopentyl-Containing Compounds

The cyclopentyl scaffold is a cornerstone in the development of potent antiviral agents, particularly those targeting viral polymerases.

Targeting Viral Polymerases

Entecavir is a guanosine nucleoside analog used in the treatment of chronic hepatitis B virus (HBV) infection.[14] It is a potent and selective inhibitor of the HBV polymerase.[15]

Upon oral administration, Entecavir is phosphorylated in host cells to its active triphosphate form, entecavir triphosphate.[16] This active form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA.[17] Entecavir triphosphate inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[16][18] Its incorporation into the viral DNA leads to chain termination, effectively halting viral replication.[16][17]

Experimental Protocol: Plaque Reduction Assay

This is the gold standard assay for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[19]

Materials:

-

Susceptible host cell line

-

Virus stock

-

Test compound (Umifenovir is used as an example in the cited protocol)[19]

-

Cell culture medium

-

Overlay medium (containing, for example, agarose or methylcellulose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed host cells in multi-well plates and grow to a confluent monolayer.[20][21]

-

Prepare serial dilutions of the virus stock.

-

Remove the growth medium from the cells and infect the monolayers with the diluted virus.[21]

-

After an adsorption period, remove the virus inoculum.[19][22]

-

Add an overlay medium containing different concentrations of the test compound. This semi-solid medium restricts the spread of the virus to adjacent cells.[22]

-

Incubate the plates for a period sufficient for plaque formation (typically 2-14 days).[21]

-

Fix the cells and stain with crystal violet. Viable cells will be stained, while areas of cell death (plaques) will remain clear.[19]

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ value.[21]

Anti-inflammatory and Immunomodulatory Effects

Cyclopentyl-containing compounds, particularly prostaglandin analogs, have significant anti-inflammatory properties.

Prostaglandin Analogs

Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, and fever. They are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Latanoprost is a synthetic analog of prostaglandin F2α used to treat elevated intraocular pressure in patients with glaucoma and ocular hypertension.[23][24]

Latanoprost is a selective agonist for the prostaglandin F receptor.[24][25] By activating this receptor in the eye, it increases the outflow of aqueous humor through the uveoscleral pathway, which leads to a reduction in intraocular pressure.[25][26][27]

Experimental Protocol: COX-2 Inhibition Assay

This assay is used to screen for inhibitors of the COX-2 enzyme.[28]

Materials:

-

Human recombinant COX-2 enzyme[29]

-

Arachidonic acid (substrate)[29]

-

Fluorometric probe[30]

-

Test compound

-

Assay buffer[30]

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, COX-2 enzyme, and the fluorometric probe.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.[29]

-

Measure the fluorescence kinetically over a period of time. The COX enzyme converts arachidonic acid to prostaglandin G2, which then reacts with the probe to generate a fluorescent signal.[30]

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and the IC₅₀ value.[28][31]

Cardiovascular Applications

The cyclopentyl ring is a key structural feature in prostacyclin analogs used for the treatment of cardiovascular diseases.

Prostacyclin Analogs

Prostacyclin (PGI₂) is a naturally occurring prostaglandin that is a potent vasodilator and inhibitor of platelet aggregation.[32] It is produced by endothelial cells and exerts its effects by binding to the prostacyclin (IP) receptor.[32]

Iloprost is a synthetic analog of prostacyclin used to treat pulmonary arterial hypertension (PAH).[33][34] In PAH, there is a deficiency of prostacyclin synthase in the pulmonary vasculature.[35]

Iloprost mimics the action of prostacyclin by binding to the IP receptor on vascular smooth muscle cells and platelets.[32] This activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[32] In smooth muscle cells, this results in vasodilation, while in platelets, it inhibits their aggregation.[32][33] The vasodilatory effect of Iloprost reduces the elevated blood pressure in the pulmonary arteries.[35][36]

Experimental Protocol: Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in vitro.[37]

Materials:

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared from fresh human blood.[37][38]

-

Platelet agonist (e.g., ADP, collagen, thrombin)[37]

-

Test compound

-

Light transmission aggregometer[38]

Procedure:

-

Prepare PRP and PPP by differential centrifugation of whole blood.[39][40]

-

Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.[38][40]

-

Add the test compound to the PRP and incubate.

-

Add a platelet agonist to induce aggregation.

-

Record the change in light transmission over time as the platelets aggregate.[37]

-

Calculate the percentage of aggregation and the percentage of inhibition for the test compound.[39]

Future Directions and Emerging Targets

The versatility of the cyclopentyl scaffold continues to be explored in the development of novel therapeutics for a range of diseases.

Neurodegenerative Diseases